molecular formula C15H15ClN4 B1447175 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 1079264-85-9

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B1447175
CAS No.: 1079264-85-9
M. Wt: 286.76 g/mol
InChI Key: IHDTUEUIHXVSTF-UHFFFAOYSA-N
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Description

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Biochemical Analysis

Biochemical Properties

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can inhibit cell proliferation by blocking the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to specific target proteins, such as tyrosine kinases, and inhibits their activity by blocking the ATP-binding site . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and inhibiting the replication and transcription processes . These interactions lead to changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At high doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are important for understanding the pharmacokinetics and therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of this compound is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-5-nitroaniline with N,N-dimethylformamide dimethyl acetal, followed by cyclization and reduction steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as 2-(2-chlorophenyl)-1H-benzo[d]imidazole and 2-(5-nitro-2-chlorophenyl)-1H-benzo[d]imidazole. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDTUEUIHXVSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
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